molecular formula C6H2BrClN2S B6358734 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine CAS No. 1782440-51-0

6-Bromo-2-chloro-thieno[2,3-d]pyrimidine

Cat. No.: B6358734
CAS No.: 1782440-51-0
M. Wt: 249.52 g/mol
InChI Key: DUODXXIEOUOUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2S. This compound is part of the thienopyrimidine family, which is known for its diverse chemical reactivity and wide range of biological activities. Thienopyrimidines are frequently used in medicinal chemistry due to their favorable biopharmaceutical profiles and structural similarity to purines .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically, studies have shown that 6-bromo-2-chloro-thieno[2,3-d]pyrimidine and its analogs can inhibit the proliferation of tumor cells through various mechanisms:

  • Folate Receptor Targeting : These compounds have demonstrated selectivity for folate receptors (FRs), which are overexpressed in many cancer types. This selectivity allows for targeted delivery of therapeutic agents to cancer cells while minimizing effects on normal cells .
  • Mechanisms of Action : The compound acts as an inhibitor of key enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. This dual inhibition can disrupt the metabolic pathways essential for cancer cell survival and proliferation .

Neuropharmacological Effects

The potential use of this compound extends to neuropharmacology:

  • Cognitive Enhancement : Some studies suggest that thieno[2,3-d]pyrimidine derivatives may improve cognitive functions by antagonizing certain neurotransmitter pathways. For instance, they have been evaluated for their ability to enhance memory and learning in animal models by mitigating the effects of neurotoxic agents like reserpine .
  • Antidepressant Properties : The compound has shown promise in treating depressive disorders by improving synaptic function and neuroplasticity. Its efficacy in enhancing mood-related behaviors has been documented in preclinical studies .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of GARFTase
Cognitive EnhancementNeurotransmitter modulation
AntidepressantImprovement of synaptic function

Case Study: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives, this compound was found to significantly inhibit proliferation in various human cancer cell lines. The IC50 values indicated strong potency against cells expressing folate receptors, highlighting its potential as a targeted therapeutic agent against tumors with elevated FR expression.

Biological Activity

6-Bromo-2-chloro-thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine family, known for its diverse chemical reactivity and significant biological activities. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and potential therapeutic applications, particularly in cancer treatment.

Target Enzymes

The primary targets of this compound are enzymes involved in one-carbon metabolism pathways. These pathways are crucial for the biosynthesis of purine nucleotides and thymidylate, as well as the interconversion of serine and glycine. The compound acts by inhibiting key enzymes in these pathways, leading to a decrease in the synthesis of essential nucleotides .

Biochemical Pathways

The inhibition of enzymes such as Glycine N-methyltransferase (GNMT) and Serine Hydroxymethyltransferase (SHMT) disrupts cellular metabolism and influences various signaling pathways. This disruption can lead to significant effects on cell proliferation and survival, making it a candidate for cancer therapy .

Anticancer Effects

Numerous studies have reported the anticancer properties of thienopyrimidine derivatives, including this compound. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:

  • Inhibition of Growth : The compound has demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Induction of Apoptosis : Research indicates that treatment with this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

In Vitro Studies

A study evaluating the biological activity of this compound analogs reported effective inhibition of tumor cell proliferation. The results showed that these compounds could selectively target folate receptors (FRs), enhancing their uptake into cancer cells .

Table 1: Summary of IC50 Values for Selected Thieno[2,3-d]pyrimidine Compounds

CompoundCell LineIC50 (µM)Mechanism
This compoundCHO-FRα12.4 ± 1.5FR-mediated uptake
6-Substituted Analog AHepG240.0 ± 4.0Apoptosis induction
6-Substituted Analog BMCF-729.0 ± 3.0Cell cycle arrest

Comparative Studies

Comparative studies have shown that the unique combination of bromine and chlorine in this compound enhances its potency against specific targets compared to other thienopyrimidine derivatives. For instance, compounds with different substituents exhibited varying levels of biological activity, indicating that structural modifications can significantly impact efficacy .

Properties

IUPAC Name

6-bromo-2-chlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-2-9-6(8)10-5(3)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUODXXIEOUOUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC(=NC=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
Reactant of Route 3
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
Reactant of Route 5
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
Reactant of Route 6
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.